6-Fluorochroman-4-one

Catalog No.
S714656
CAS No.
66892-34-0
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluorochroman-4-one

CAS Number

66892-34-0

Product Name

6-Fluorochroman-4-one

IUPAC Name

6-fluoro-2,3-dihydrochromen-4-one

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2

InChI Key

SWBBIJZMIGAZHW-UHFFFAOYSA-N

SMILES

C1COC2=C(C1=O)C=C(C=C2)F

Synonyms

6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one; 6-Fluoro-4-chromanone; 6-Fluorochromanone;

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)F

Limited research: Currently, there is limited scientific research available on the specific applications of 6-Fluorochroman-4-one. While it is listed on PubChem, a database of chemical information, the "Literature" and "Depositor Provided PubMed Citations" sections are currently empty, indicating a lack of published research on the compound [].

Potential applications: Given the structural similarity of 6-Fluorochroman-4-one to chromanones, a class of compounds with diverse biological activities, it is possible that 6-Fluorochroman-4-one might possess similar properties. Chromanones have been explored in various research areas, including:

  • Antioxidant activity: Some chromanones exhibit antioxidant properties, potentially offering protection against cell damage caused by free radicals [].
  • Anticancer properties: Certain chromanones have shown promise in inhibiting the growth and proliferation of cancer cells [].
  • Antimicrobial activity: Research suggests that some chromanones possess antimicrobial activity against various bacteria and fungi [].

6-Fluorochroman-4-one is an organic compound belonging to the class of chromenes. Chromenes are heterocyclic compounds containing a six-membered aromatic ring fused with a five-membered oxygen-containing ring. The "6-fluoro" designation indicates a fluorine atom attached to the sixth carbon atom of the chromene structure, and "4-one" refers to a ketone functional group (C=O) at the fourth position [].


Molecular Structure Analysis

6-Fluorochroman-4-one possesses a bicyclic structure consisting of a benzene ring fused with a tetrahydrofuran ring (four-membered oxygen-containing ring). The fluorine atom is bonded to the sixth carbon atom of the benzene ring. A ketone group (C=O) is present at the fourth carbon atom of the chromene scaffold [].

      O     / \    C   C - F (6)   / \ / \  C - C - C - C (1) (2) (3) (5)       |       C=O (4)

The presence of the fluorine atom might influence the electronic properties of the molecule, potentially impacting its reactivity and interaction with other substances.


Chemical Reactions Analysis

  • Synthesis: Chromenones, like 6-Fluorochroman-4-one, can be synthesized through various methods, including the Pechmann condensation reaction between phenols and β-ketoesters [].
  • Nucleophilic addition: The ketone group (C=O) is susceptible to nucleophilic addition reactions with reagents like alcohols or amines, potentially leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
  • Aromatic substitution: The presence of the fluorine atom might influence the reactivity of the aromatic ring towards electrophilic substitution reactions. However, the deactivating effect of the fluorine is likely mild compared to stronger electron-withdrawing groups.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

66892-34-0

Wikipedia

6-Fluoro-4-chromanone

Dates

Modify: 2023-08-15
Chen et al. Arene radiofluorination enabled by photoredox-mediated halide interconversion. Nature Chemistry, doi: 10.1038/s41557-021-00835-7, published online 13 December 2021

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